N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S2/c1-12-4-7-16(25-2)17(10-12)27(23,24)19-13-5-6-14(18)15(11-13)20-8-3-9-26(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCFQLGARJZZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound consists of a chloro-substituted phenyl ring, a methoxy group, and a sulfonamide moiety. The presence of the dioxidoisothiazolidin ring enhances its reactivity and biological profile. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN3O4S |
| Molecular Weight | 395.85 g/mol |
| CAS Number | [Not specified] |
| Melting Point | [Not specified] |
| Boiling Point | [Not specified] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Research indicates that it may inhibit certain enzymes or receptors involved in disease processes, particularly in cancer and inflammatory pathways.
Pharmacological Effects
Studies have shown that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Preliminary tests suggest that it may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Some studies indicate that it could inhibit tumor cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : Evidence suggests it may reduce inflammation markers in vitro.
Study 1: Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
Study 2: Antimicrobial Activity
In another study, this compound was tested against various bacterial strains. The compound showed significant inhibitory effects against Gram-positive bacteria, indicating its potential application in treating bacterial infections.
Research Findings
Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. For instance:
- Structural Modifications : Altering substituents on the phenyl ring has been shown to affect the compound's potency and selectivity towards specific biological targets.
- Combination Therapies : Investigations into combining this compound with other therapeutic agents have yielded promising results in enhancing overall efficacy against resistant bacterial strains.
Comparison with Similar Compounds
Triazine-Based Sulfamoyl Derivatives ()
Compounds 51–55 from share a sulfamoyl linkage but incorporate 1,2,4-triazine rings instead of the isothiazolidinone group. Key differences include:
Implications :
- The isothiazolidinone’s sulfone group may improve solubility compared to the triazine derivatives.
- Triazine compounds exhibit higher melting points (~237–279°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding via sulfamoyl groups).
Thiazolidinone-Based Benzamide Derivatives ()
The (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives share a five-membered heterocycle but differ in functionalization:
Implications :
- Thiazolidinones’ conjugated dioxo system could enhance planarity and π-π stacking, affecting target binding.
Triazole-Containing Sulfonamide ()
The compound N-((4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide provides a closer structural analogy due to its sulfonamide backbone:
Implications :
- Fluorine substitution (in the triazole compound) may improve metabolic stability relative to chlorine in the target.
Q & A
Q. Q1. What are the standard synthetic protocols for preparing N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide?
The compound is synthesized via multi-step reactions involving isothiazolidine derivatives and sulfonamide precursors. Key steps include:
- Step 1: Sulfonylation of the aromatic amine group using methoxy-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Step 2: Cyclization of the isothiazolidine moiety using oxidizing agents (e.g., hydrogen peroxide) to achieve the 1,1-dioxidoisothiazolidine ring.
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
Reaction conditions (pH, temperature) must be tightly controlled to minimize side products .
Q. Q2. Which analytical techniques are recommended for characterizing this compound?
- HPLC for purity assessment (>95% by area normalization).
- NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and isothiazolidine ring formation.
- HRMS (High-Resolution Mass Spectrometry) for molecular ion verification.
- FT-IR to detect sulfonamide S=O stretches (~1350–1300 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
Biological Activity and Mechanism
Q. Q3. What is the proposed mechanism of antimicrobial activity for this sulfonamide derivative?
The compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. This is validated via:
- In vitro enzyme inhibition assays (IC₅₀ determination using recombinant DHPS).
- MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structural analogs show enhanced activity when chloro and methoxy groups improve membrane permeability .
Q. Q4. How does the chloro-substituted phenyl group influence bioactivity compared to non-halogenated analogs?
The chloro group increases lipophilicity, enhancing bacterial membrane penetration. Comparative studies using:
- LogP measurements (octanol/water partitioning).
- Cytotoxicity assays (e.g., HEK293 cells) to confirm selectivity.
Non-chlorinated analogs exhibit reduced potency (e.g., 2–3-fold higher MIC values) .
Advanced Synthesis Optimization
Q. Q5. How can Design of Experiments (DoE) optimize reaction yield and purity?
- Central Composite Design (CCD) to test variables: temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and reaction time (6–24 hrs).
- Response Surface Methodology (RSM) identifies optimal conditions (e.g., 80°C, 1.2 mol% catalyst, 12 hrs) for >85% yield.
- ANOVA validates model significance (p < 0.05) .
Q. Q6. What computational tools predict reaction pathways for isothiazolidine ring formation?
- Density Functional Theory (DFT) calculates transition-state energies for cyclization steps.
- Gaussian 16 or ORCA software models intermediates (e.g., sulfonic acid derivatives).
- Transition path sampling identifies rate-limiting steps (e.g., oxidation of thiazolidine to isothiazolidine dioxide) .
Data Contradiction and Validation
Q. Q7. How to resolve discrepancies in reported antimicrobial activity across studies?
- Comparative MIC assays using standardized bacterial strains (e.g., ATCC controls).
- Structural validation via X-ray crystallography to confirm compound integrity.
- Meta-analysis of substituent effects (e.g., dimethoxy vs. monomethoxy analogs) .
Q. Q8. Why do some studies report cytotoxicity while others do not?
- Cell line variability: Test in multiple lines (e.g., HepG2, MCF-7) using MTT assays.
- Solvent interference: Ensure DMSO concentrations ≤0.1% in viability assays.
- Apoptosis markers (e.g., caspase-3 activation) to distinguish specific toxicity .
Degradation and Stability
Q. Q9. What methodologies detect degradation products under physiological conditions?
- LC-MS/MS identifies hydrolyzed sulfonamide fragments (e.g., loss of isothiazolidine moiety).
- Forced degradation studies (acid/alkali, UV light, oxidation) quantify stability.
- Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life .
Structural-Activity Relationship (SAR) Studies
Q. Q10. How to systematically explore the impact of substituent modifications on activity?
- Parallel synthesis of analogs with varied substituents (e.g., -OCH₃ → -CF₃, -NO₂).
- Molecular docking (AutoDock Vina) to predict binding affinity to DHPS.
- Free-Wilson analysis quantifies contributions of specific groups to bioactivity .
Regulatory and Safety Considerations
Q. Q11. What preclinical safety assessments are required before in vivo studies?
- Ames test for mutagenicity (TA98/TA100 strains).
- hERG inhibition assay to assess cardiac risk (IC₅₀ > 10 μM preferred).
- Acute toxicity in rodents (LD₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
